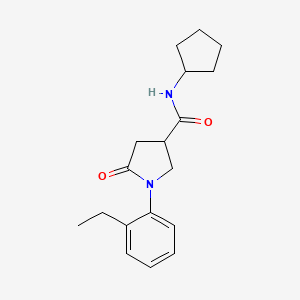![molecular formula C16H16N2O3S B4723161 N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4723161.png)
N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is known for its ability to interact with various biological systems, including the central nervous system, and has shown promising results in a number of preclinical studies. In
Mécanisme D'action
The exact mechanism of action of N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to interact with various biological systems, including the endocannabinoid system and the TRPV1 receptor. It has also been shown to have an effect on the activity of various enzymes, including cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which makes it a potential candidate for the treatment of neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide is its ability to interact with various biological systems, which makes it a potential candidate for the treatment of a number of diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of future directions for the study of N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in different disease models, including neurodegenerative diseases and psychiatric disorders. Additionally, the development of novel analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Applications De Recherche Scientifique
N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been studied for its potential therapeutic applications in a number of areas, including neuroprotection, pain management, and cancer treatment. In preclinical studies, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which makes it a potential candidate for the treatment of neuropsychiatric disorders.
Propriétés
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(14-6-4-10-22-14)17-13(11-12-5-3-9-21-12)16(20)18-7-1-2-8-18/h3-6,9-11H,1-2,7-8H2,(H,17,19)/b13-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTGIJPJCGHWIT-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4723094.png)
![N-{3-[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4723095.png)

![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)

![3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4723124.png)
![N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
![2-{[3-(benzylamino)propyl]amino}ethanol dihydrochloride](/img/structure/B4723139.png)
![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4723150.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4723153.png)
![3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4723155.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)
